Vigabatrin

anticonvulsant screening preclinical pharmacology pentylenetetrazol

Vigabatrin (γ-Vinyl-GABA) is an irreversible, suicide-substrate inhibitor of GABA transaminase that produces sustained 2-3 fold elevations in brain and CSF GABA lasting 5-7 days post-dose—a pharmacodynamic profile unmatched by tiagabine, gabapentin, or valproate. Supplied as a racemic mixture, only the S(+) enantiomer is pharmacologically active, enabling stereo-specific mechanistic studies. Its unique retinal accumulation (18.5× brain levels) and validated ED50 benchmarks across multiple seizure models make it an essential positive control for ocular safety screening and comparator for novel GABAergic anticonvulsant development. Procure with confidence for translational epilepsy research and TSC/mTOR pathway investigations.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 60643-86-9
Cat. No. B1682217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVigabatrin
CAS60643-86-9
Synonymsgamma Vinyl GABA
gamma Vinyl gamma Aminobutyric Acid
gamma-Vinyl-GABA
gamma-Vinyl-gamma-Aminobutyric Acid
Sabril
Sabrilex
Vigabatrin
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC=CC(CCC(=O)O)N
InChIInChI=1S/C6H11NO2/c1-2-5(7)3-4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)
InChIKeyPJDFLNIOAUIZSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 200 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilityFreely soluble in water
Slightly soluble in methanol, alcohol;  very slightly soluble in ethyl alchol and chloroform;  insoluble in toluene and hexane
9.66e+01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vigabatrin (CAS 60643-86-9): A Racemic Irreversible GABA-Transaminase Inhibitor with a Narrow but Critical Clinical Niche in Infantile Spasms and Refractory Epilepsy


Vigabatrin (gamma-vinyl GABA, GVG) is a structural analog of gamma-aminobutyric acid (GABA) that functions as an irreversible inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for GABA catabolism in the central nervous system [1]. Administered as a racemic mixture, its pharmacological activity resides exclusively in the S(+) enantiomer, while the R(-) enantiomer is pharmacologically inert [2]. By irreversibly inhibiting GABA-T, vigabatrin elevates brain and cerebrospinal fluid GABA concentrations two- to threefold, with biochemical effects persisting for 5–7 days after a single dose despite rapid drug clearance [3]. Its regulatory approvals are limited to two specific indications—adjunctive therapy for refractory complex partial seizures and monotherapy for infantile spasms, particularly in patients with tuberous sclerosis complex [4]—reflecting its unique risk-benefit calculus.

Why Vigabatrin Cannot Be Simply Substituted by Other GABAergic Anticonvulsants: Mechanistic and Safety Divergence Demands Compound-Specific Procurement


Although tiagabine, gabapentin, valproate, and topiramate all modulate GABAergic neurotransmission, their mechanisms differ fundamentally from vigabatrin's irreversible enzyme inhibition [1]. Tiagabine blocks GABA reuptake, gabapentin's precise mechanism remains incompletely defined but does not involve GABA-T inhibition, and valproate exerts pleiotropic effects including weak GABA-T inhibition but is not a suicide substrate [2]. This mechanistic divergence translates into clinically meaningful differences: vigabatrin uniquely produces severe, often irreversible visual field constriction in over 40% of exposed adults—a toxicity not observed with tiagabine, gabapentin, or topiramate [3]. Conversely, vigabatrin demonstrates superior efficacy in tuberous sclerosis complex-associated infantile spasms compared to hormonal therapies and other anticonvulsants [4]. These compound-specific properties preclude generic substitution within the GABAergic anticonvulsant class.

Vigabatrin (60643-86-9) Quantitative Differentiation Evidence: Head-to-Head Preclinical and Clinical Comparator Data


Preclinical Anticonvulsant Potency: Vigabatrin Exhibits the Weakest ED50 Values Among GABAergic Comparators in PTZ-Induced Seizure Models

In a direct head-to-head preclinical comparison, vigabatrin demonstrated the weakest anticonvulsant potency among four GABA-modulating anticonvulsants. Against pentylenetetrazol (PTZ)-induced tonic convulsions in NMRI mice, vigabatrin exhibited an ED50 of 2322 μmol/kg, which is approximately 1,160-fold higher (less potent) than tiagabine (ED50 = 2 μmol/kg), 258-fold higher than lamotrigine (9 μmol/kg), and 12.6-fold higher than gabapentin (185 μmol/kg) [1]. Against DMCM-induced seizures, vigabatrin's ED50 exceeded 7740 μmol/kg (the maximum dose tested), while tiagabine, lamotrigine, and gabapentin achieved ED50 values of 2, 43, and 452 μmol/kg, respectively. In the maximal electroshock (MES) test, vigabatrin lacked efficacy, whereas lamotrigine exhibited an ED50 of 36 μmol/kg. Therapeutic index ranking placed vigabatrin third among the four drugs evaluated [1].

anticonvulsant screening preclinical pharmacology pentylenetetrazol maximal electroshock ED50

Retinal Toxicity and Visual Field Constriction: Vigabatrin-Induced Visual Field Loss Versus Tiagabine and Other GABAergic Agents

Vigabatrin uniquely produces severe visual field constriction among GABAergic anticonvulsants. In a controlled cross-sectional study comparing patients treated long-term with vigabatrin (median 46 months) versus tiagabine (median 29 months) versus epilepsy controls, vigabatrin-treated patients exhibited marked visual field constriction on kinetic perimetry (mean radius 39.6° OD, 40.5° OS), whereas tiagabine-treated patients demonstrated normal findings (mean 61° OD, 62° OS) indistinguishable from epilepsy controls (mean 60° OD, 61° OS) (p=0.001) [1]. A broader meta-analysis of 1,678 vigabatrin-treated patients reported visual field loss in 44% compared to 7% of controls, with a relative risk of 4.0 (95% CI 2.9–5.5) [2]. Preclinical investigation revealed that vigabatrin concentrations in the retina were 18.5-fold higher than in brain, whereas gabapentin and topiramate did not accumulate appreciably in retinal tissue and produced no significant effects on GABA shunt enzymes [3]. This retinal accumulation and attendant toxicity is a compound-specific feature not shared by other GABAergic agents.

visual field constriction retinal toxicity ophthalmological safety pharmacovigilance GABA accumulation

Enantiomer-Specific Pharmacological Activity and Toxicity: S(+) Vigabatrin Demonstrates Superior Antiepileptic Effect with Reduced Toxicity

Vigabatrin is administered as a racemic mixture of R(-) and S(+) enantiomers, but pharmacological activity resides exclusively in the S(+) form, with the R(-) enantiomer being pharmacologically inert [1]. A 2024 comparative study in a kainic acid-induced epileptic rat model demonstrated that S-VGB exhibited stronger antiepileptic and neuroprotective effects with lower toxicity compared to the racemic mixture. S-VGB produced the highest antiepileptic effect and lowest toxicity among all tested forms (S-VGB > VGB raceme > R-VGB) [2]. Pharmacokinetically, in neonates with uncontrolled seizures, the S(+) enantiomer achieved a Cmax of 143 ± 44 mg/L·h (AUC), while the R(-) enantiomer concentrations at peak exceeded those of the S(+) enantiomer with an approximate 2:1 ratio despite lacking pharmacological activity [3]. The half-life of S(+) vigabatrin ranges from 6 to 8 hours, comparable to the R(-) form [4].

chiral pharmacology enantiomer stereoselectivity toxicology neuroprotection

Infantile Spasms Efficacy in Tuberous Sclerosis Complex: Vigabatrin Demonstrates Superior Response Compared to Non-TSC Etiologies

Vigabatrin exhibits etiologically stratified efficacy in infantile spasms that differentiates it from hormonal therapies. In the National Infantile Spasms Consortium prospective study (23 US centers, 2012–2018), among children treated with vigabatrin, those with tuberous sclerosis complex (TSC) responded more often than those without TSC (62% vs 29%; p < 0.05) [1]. A systematic review of vigabatrin in TSC-associated infantile epileptic spasm syndrome reported an overall response rate of 67% (231/343 subjects), with a spasm-free rate restricted to randomized controlled trials of 88% (29/33 subjects) [2]. A meta-analysis concluded that while vigabatrin is less effective than hormonal monotherapy (ACTH or steroids) for non-TSC etiologies, it is more effective for TSC-associated infantile spasms, making it the first-line medication for these patients [3]. This etiological specificity is not observed with ACTH or oral steroids, which demonstrate comparable efficacy across etiologies (ACTH 46%, oral steroids 44%) [1].

infantile spasms tuberous sclerosis complex West syndrome pediatric epilepsy first-line therapy

Pharmacokinetic Profile: Vigabatrin's Rapid Renal Clearance and Dose-Linear Kinetics Distinguish It from Hepatically Metabolized Anticonvulsants

Vigabatrin exhibits a pharmacokinetic profile characterized by rapid oral absorption, predominant renal elimination, and dose-linear kinetics that differentiate it from hepatically metabolized anticonvulsants such as carbamazepine, valproate, and lamotrigine. Plasma elimination half-life ranges from 5 to 7 hours in normal adult volunteers [1]. Vigabatrin is eliminated primarily via the kidneys, with approximately 65% of the administered dose excreted unchanged in urine within 24 hours; following administration of radiolabeled vigabatrin, about 95% of total radioactivity is recovered in urine over 72 hours, with parent drug representing approximately 80% of this [2]. Oral clearance (Cl/F) is approximately 7 L/h (0.10 L/h/kg) [3]. Vigabatrin displays linear pharmacokinetics after single doses ranging from 0.5 g to 4 g and after repeated doses of 0.5 g and 2 g twice daily, and bioequivalence has been established between oral solution and tablet formulations [4]. The terminal half-life varies by age: approximately 5.7 hours for infants (5 months to 2 years), 6.8 hours for children (3–10 years), 9.5 hours for children and adolescents (10–16 years), and 10.5 hours for adults [5].

pharmacokinetics renal clearance half-life bioavailability dose linearity

Refractory Partial Seizures: Vigabatrin Demonstrates Superior Remission Rates Compared to Lamotrigine in Children with Partial-Onset Epilepsy

In a retrospective analysis of 97 children aged 6 months to 16 years with refractory epilepsy, vigabatrin demonstrated superior complete seizure remission rates compared to lamotrigine. Frequency of seizures was reduced by >50% in 54.7% of children treated with vigabatrin and 57.9% treated with lamotrigine (non-significant difference). However, total remission of seizures was achieved in 40% of vigabatrin-treated patients compared to only 13% of lamotrigine-treated patients [1]. For partial seizures specifically, vigabatrin was more effective than lamotrigine in achieving total seizure suppression (44% vs 9%). Conversely, for generalized seizures, lamotrigine produced >50% reduction in 69% of cases versus 46% for vigabatrin (p=0.02), though total suppression was still achieved more frequently with vigabatrin (32% vs 19%, p=0.12) [1]. A separate chart review of 105 children confirmed that vigabatrin was significantly more effective in partial epilepsies, while lamotrigine was more effective in generalized epilepsies [2].

refractory epilepsy partial seizures add-on therapy pediatric neurology seizure remission

Vigabatrin (60643-86-9) Evidence-Based Research and Industrial Application Scenarios


Pharmacological Research: GABA-T Inhibition and Synaptic Plasticity Studies

Vigabatrin serves as an essential tool compound for studying GABAergic neurotransmission and synaptic plasticity. Its irreversible inhibition of GABA transaminase elevates brain and CSF GABA concentrations two- to threefold, with biochemical effects persisting 5–7 days after a single dose despite rapid drug clearance [7]. This prolonged pharmacodynamic effect, decoupled from pharmacokinetics, enables washout-resistant GABA elevation for ex vivo and in vivo experiments. Researchers investigating the Wnt/β-catenin/GSK3β signaling pathway in epilepsy models have utilized vigabatrin to demonstrate modulation of neuronal damage, glial activation, and synaptic plasticity [8]. The differential activity of S(+) versus R(-) enantiomers provides a valuable stereochemical control for mechanistic studies [3].

Ophthalmological Safety Pharmacology: Retinal Toxicity Screening

Vigabatrin's unique retinal toxicity profile makes it a critical positive control compound for screening novel GABAergic agents for ocular safety. Preclinical studies demonstrate that vigabatrin accumulates in the retina at concentrations 18.5-fold higher than in brain, producing dose-related increases in retinal GABA concentrations and decreases in GABA-transaminase activity not observed with gabapentin or topiramate [7]. This compound-specific toxicity profile enables researchers to validate in vitro retinal cell models, ex vivo retinal explant assays, and in vivo electroretinography protocols designed to detect drug-induced visual field constriction. The 44% incidence of visual field loss in treated patients (versus 7% in controls) establishes a clear clinical benchmark for safety margin calculations [8].

Preclinical Anticonvulsant Screening: Benchmark Comparator for GABAergic Mechanisms

Vigabatrin's well-characterized preclinical anticonvulsant profile, with published ED50 values across multiple seizure models, establishes it as a benchmark comparator for screening novel GABAergic compounds. Its ED50 values of 2322 μmol/kg (PTZ tonic seizures), >7740 μmol/kg (DMCM), and 3883 μmol/kg (sound-induced seizures in DBA/2 mice) provide a baseline against which novel GABA-T inhibitors or GABA modulators can be compared for potency [7]. Vigabatrin's therapeutic index (TI) ranking relative to tiagabine, lamotrigine, and gabapentin further contextualizes safety margins for new chemical entities [7]. Its lack of efficacy in maximal electroshock (MES) models also serves as a negative control for differentiating seizure-type specificity.

Tuberous Sclerosis Complex (TSC) Research: Targeted Therapy for mTOR Pathway-Related Epileptogenesis

Vigabatrin's etiologically specific efficacy in TSC-associated infantile spasms (62% response in TSC versus 29% in non-TSC) makes it a valuable tool for investigating the intersection of GABAergic dysfunction and mTOR pathway hyperactivity [7]. TSC is caused by mutations in TSC1 or TSC2 genes leading to constitutive mTOR activation, and the superior efficacy of vigabatrin in this population suggests mechanistic convergence between GABAergic inhibition and mTOR signaling. Researchers can utilize vigabatrin in Tsc1/Tsc2 conditional knockout models to dissect the role of GABAergic neurotransmission in epileptogenesis downstream of mTOR dysregulation. The systematic review response rate of 67% (231/343 subjects) and RCT spasm-free rate of 88% (29/33 subjects) provides robust clinical validation for preclinical findings [8].

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